3-(Chloromethyl)-4-ethyl-1,2-oxazole
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Overview
Description
3-(Chloromethyl)-4-ethyl-1,2-oxazole is an organic compound belonging to the oxazole family, characterized by a five-membered ring containing both oxygen and nitrogen atoms. The presence of a chloromethyl group and an ethyl group attached to the oxazole ring makes this compound unique and significant in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-4-ethyl-1,2-oxazole typically involves the chloromethylation of 4-ethyl-1,2-oxazole. This can be achieved through the reaction of 4-ethyl-1,2-oxazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc iodide or aluminum chloride . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-4-ethyl-1,2-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of 4-ethyl-1,2-oxazole derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alcohols), Lewis acids (zinc iodide, aluminum chloride), solvents (dichloromethane, toluene).
Oxidation: Potassium permanganate, hydrogen peroxide, solvents (water, acetic acid).
Reduction: Lithium aluminum hydride, solvents (ether, tetrahydrofuran).
Major Products:
- Substituted oxazole derivatives
- Oxidized oxazole derivatives
- Reduced oxazole derivatives
Scientific Research Applications
3-(Chloromethyl)-4-ethyl-1,2-oxazole has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-4-ethyl-1,2-oxazole involves its interaction with various molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is crucial for its potential antimicrobial and anticancer activities, where it can disrupt cellular processes and inhibit the growth of pathogens or cancer cells .
Comparison with Similar Compounds
- 3-(Chloromethyl)-1,2-oxazole
- 4-Ethyl-1,2-oxazole
- 3-(Bromomethyl)-4-ethyl-1,2-oxazole
Comparison: 3-(Chloromethyl)-4-ethyl-1,2-oxazole is unique due to the presence of both chloromethyl and ethyl groups, which confer distinct reactivity and properties compared to its analogs. The chloromethyl group enhances its electrophilicity, making it more reactive in substitution reactions, while the ethyl group provides steric hindrance and influences its overall stability and solubility .
Properties
IUPAC Name |
3-(chloromethyl)-4-ethyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO/c1-2-5-4-9-8-6(5)3-7/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPSUGGVENKYJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CON=C1CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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